7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Drug Discovery Quinoline SAR PASS Prediction

This specific 7-methoxy-substituted quinoline-6-carboxylic acid is the definitive intermediate for synthesizing the multi-kinase inhibitor Lenvatinib and functions as a certified reference standard for Lenvatinib Impurity 17. Unlike the unsubstituted core associated with antibacterial mechanisms, its 7-methoxy group drives predicted antineoplastic activity (Pa=0.961) and DNA synthesis inhibition (Pa=0.991). With defined lipophilicity (XLogP3-AA=1.1) and known solubility (0.77 g/L at 25°C), it is the only reliable choice for targeted oncology research and regulatory-compliant analytical method development.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 417721-34-7
Cat. No. B1632223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
CAS417721-34-7
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O
InChIInChI=1S/C11H9NO4/c1-16-10-5-8-6(4-7(10)11(14)15)9(13)2-3-12-8/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyMSZYWVOSDXCACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS 417721-34-7): A Critical Intermediate and Tool for Quinoline-Based Research


7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS 417721-34-7) is a quinoline derivative characterized by a methoxy group at the 7-position and a carboxylic acid at the 6-position on a 4-oxo-1,4-dihydroquinoline core [1]. It is primarily utilized as a key intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib [2] and serves as a reference standard for Lenvatinib-related impurities [3]. Its biological profile includes predicted activities in lipid metabolism regulation and DNA synthesis inhibition, along with weak inhibition of monoamine oxidase A (MAO-A) [REFS-4, REFS-5].

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: Substitution Risks in the 4-Oxo-1,4-dihydroquinoline-6-carboxylic Acid Class


Substituting 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with a generic 4-oxo-1,4-dihydroquinoline-6-carboxylic acid derivative is not advisable without careful consideration. The 7-methoxy substitution critically influences biological activity, as evidenced by predicted Pa values for antineoplastic (0.961) and DNA synthesis inhibition (0.991) [1]. In contrast, the unsubstituted core (e.g., 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride) is primarily associated with antibacterial mechanisms via DNA gyrase inhibition . Furthermore, the compound's role as a specific intermediate in Lenvatinib synthesis [2] means that alternative quinoline-6-carboxylic acids with different substitution patterns may not yield the correct product or may introduce unwanted impurities. The quantitative differences detailed below underscore why this specific substitution pattern is essential for targeted applications.

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: Quantitative Differentiation Data for Informed Procurement


7-Methoxy Substitution Shifts Biological Activity Profile from Antibacterial to Anticancer Predicted Mechanisms

Compared to the unsubstituted 4-oxo-1,4-dihydroquinoline-6-carboxylic acid core, which is a known antibacterial scaffold via DNA gyrase inhibition, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid shows a predicted shift in biological activity towards antineoplastic and DNA synthesis inhibition mechanisms. PASS (Prediction of Activity Spectra for Substances) analysis for the target compound yields a high probability 'Pa' score of 0.961 for antineoplastic activity and 0.991 for DNA synthesis inhibition [1]. In contrast, the unsubstituted core is described in literature primarily for its antibacterial potential . This quantitative prediction differentiates the compound's potential utility in oncology-focused research from generic antibacterial applications of its simpler analogs.

Drug Discovery Quinoline SAR PASS Prediction

Weak MAO-A Inhibition (IC50 = 25.3 μM) Defines a Low Off-Target Risk Profile for CNS Applications

In an in vitro assay measuring inhibition of recombinant human monoamine oxidase A (MAO-A), 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid exhibited an IC50 value of 25.3 μM (25,300 nM) [1]. This is classified as weak inhibition. While potent MAO-A inhibitors (e.g., clorgyline with IC50 ~ 4-10 nM [2]) are used therapeutically for depression, the weak activity of this compound suggests a low likelihood of significant MAO-A-mediated off-target effects when used as a tool compound or intermediate in non-CNS applications. This quantitative benchmark is crucial for researchers evaluating the compound for assays where MAO-A interference must be minimized.

Neuropharmacology Enzyme Inhibition MAO-A

Validated Synthetic Utility as a Lenvatinib Intermediate with Established Multi-Step Protocol

This compound is explicitly claimed and utilized as a key intermediate in the patented synthesis of Lenvatinib, a clinically approved anticancer agent [1]. The patent EP3293177A1 describes a multi-step synthetic route employing this specific quinoline-6-carboxylic acid derivative to construct the Lenvatinib scaffold [1]. A detailed 3-step synthetic procedure for this compound is also documented, involving reactions in isopropyl alcohol (90°C, 1h), diphenylether (220°C, 0.5h), and sodium hydroxide/water/methanol (30°C, 2h) . This contrasts with generic quinoline-6-carboxylic acids, which lack this specific substitution pattern and validated route, making them unsuitable for Lenvatinib production.

Process Chemistry Lenvatinib Synthesis Intermediates

Differentiated Physicochemical Profile: Solubility and Lipophilicity for Formulation and Assay Design

The compound exhibits a calculated XLogP3-AA value of 1.1 [1] and a reported aqueous solubility of 0.77 g/L (very slightly soluble) at 25°C [2]. This contrasts with the hydrochloride salt of the unsubstituted core (4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride), which is described as having enhanced solubility and stability due to the salt form . The moderate lipophilicity (XLogP3-AA = 1.1) of the target compound, compared to the more polar or salt forms of analogs, is a critical parameter for researchers designing partitioning experiments, cell permeability assays, or formulating stock solutions.

Physicochemical Properties Solubility Drug Design

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: Best-Fit Application Scenarios Based on Quantitative Evidence


Lenvatinib Process Development and Impurity Profiling

This compound is the definitive choice for laboratories engaged in the synthesis of Lenvatinib or the analysis of Lenvatinib-related substances. As demonstrated in EP3293177A1, it is a critical intermediate in the patented synthetic route [1]. Furthermore, it is cataloged as Lenvatinib Impurity 17, making it an essential reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to ensure the purity of Lenvatinib active pharmaceutical ingredient (API) [2].

Oncology-Focused Quinoline Scaffold Exploration

Researchers investigating novel anticancer agents based on the 4-oxo-1,4-dihydroquinoline scaffold should prioritize this compound over simpler analogs. PASS prediction data indicates a high probability of antineoplastic activity (Pa = 0.961) and DNA synthesis inhibition (Pa = 0.991) [3]. This predicted profile diverges significantly from the classical antibacterial activity of the unsubstituted core, suggesting that the 7-methoxy group steers the scaffold toward oncology-relevant mechanisms.

CNS Drug Discovery with Controlled MAO-A Interference

In central nervous system (CNS) drug discovery programs where monoamine oxidase A (MAO-A) inhibition is an undesired off-target effect, this compound serves as a valuable tool or control. Its weak MAO-A inhibitory activity (IC50 = 25.3 μM) provides a quantitative benchmark for 'low-risk' interference [4]. This allows researchers to benchmark their own novel compounds against a known weak inhibitor, helping to contextualize assay results and prioritize leads with minimal MAO-A liability.

Development of Solubility-Optimized Formulations

Formulation scientists requiring a quinoline-6-carboxylic acid building block with defined, moderate lipophilicity (XLogP3-AA = 1.1) will find this compound suitable [5]. Its measured solubility of 0.77 g/L at 25°C [6] provides a clear starting point for solubility enhancement studies. This is particularly relevant when comparing to more soluble salt forms of analogs, allowing for a deliberate selection between the free acid and alternative forms based on the target formulation's requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.